Gamma-Carotene is a carotenoid, specifically classified as a cyclic carotene. It is formed through the cyclization of lycopene, catalyzed by the enzyme lycopene cyclase epsilon. This compound is notable for its role as a biosynthetic intermediate in the synthesis of other cyclized carotenoids in plants. Gamma-Carotene is characterized by its unique structure, which includes a beta-ionone ring at one end and an open-chain at the other, distinguishing it from other carotenoids such as beta-carotene, which has both ends cyclized. This compound is recognized as a vitamer of vitamin A in herbivores and omnivores, although its bioconversion to retinol has not been extensively studied
Gamma-Carotene exhibits several biological activities, although less is known compared to other carotenoids. It may act as an antioxidant, helping to neutralize free radicals and reduce oxidative stress. Additionally, gamma-carotene has been identified as a potential biomarker for certain bacteria in marine sediments, indicating its role in ecological studies . Its conversion to vitamin A suggests a functional role in vision and immune function, although the efficiency of this conversion is less than that of beta-carotene .
Gamma-Carotene can be synthesized through natural biosynthetic pathways in plants. The process begins with the condensation of two molecules of geranylgeranyl diphosphate to form phytoene, which is then desaturated to yield lycopene. The cyclization of lycopene by lycopene cyclase epsilon results in gamma-carotene. Laboratory synthesis may also involve chemical methods that mimic these natural processes or utilize microbial fermentation techniques to produce gamma-carotene from precursor compounds
Gamma-Carotene has several applications across various fields: Gamma-Carotene shares similarities with several other carotenoids but possesses unique structural characteristics that set it apart. Below is a comparison with related compounds: The unique structure of gamma-carotene allows it to participate in specific biochemical pathways while contributing to ecological studies as a biomarker for ancient environments .Compound Structure Characteristics Vitamin A Conversion Unique Features Alpha-Carotene One end cyclized; one end open Yes More effective than gamma-carotene for vitamin A conversion Beta-Carotene Both ends cyclized Yes (two molecules) Most studied carotenoid with high provitamin A activity Lycopene Linear structure; no cyclization No Strong antioxidant properties; no vitamin A activity Gamma-Carotene One end cyclized; one end open Limited Potential biomarker for certain bacteria
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